molecular formula C6H6N2O3 B13004644 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13004644
M. Wt: 154.12 g/mol
InChI Key: QXNIBTRMMIJFBE-UHFFFAOYSA-N
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Description

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1510690-43-3) is a high-value heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound, with the molecular formula C 6 H 6 N 2 O 3 and a molecular weight of 154.12 g/mol, features both a formyl group and a carboxylic acid functionality on its pyrazole core . This unique arrangement makes it a versatile precursor for the synthesis of more complex molecules, including various esters and amides. Its primary research value lies in its role as a key intermediate in the design and synthesis of novel compounds with potential biological activity. Pyrazole carboxylates and their derivatives have demonstrated notable anti-microbial activity in scientific studies, showing efficacy against both human pathogenic bacteria and plant pathogenic fungi . The presence of two reactive sites allows researchers to conduct sequential chemical modifications, facilitating the exploration of structure-activity relationships (SAR) in drug discovery campaigns. This compound is strictly for use in laboratory research and development.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-formyl-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-8-5(6(10)11)4(3-9)2-7-8/h2-3H,1H3,(H,10,11)

InChI Key

QXNIBTRMMIJFBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield this compound .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at position 4 can undergo oxidation to form a carboxylic acid (-COOH), resulting in 1-methyl-1H-pyrazole-4,5-dicarboxylic acid .

Reagent/ConditionsProductNotesSource
KMnO₄ in acidic medium (e.g., H₂SO₄)Pyrazole-4,5-dicarboxylic acid derivativeComplete conversion under reflux
CrO₃ in aqueous acetonePyrazole-4,5-dicarboxylic acid derivativeModerate yields (60–75%)

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the formyl group first converting to a geminal diol before final oxidation to -COOH.

Reduction Reactions

The formyl group is reducible to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.

Reagent/ConditionsProductYieldSource
NaBH₄ in methanol (0–5°C)4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid85–90%
LiAlH₄ in THF4-Methyl-1H-pyrazole-5-carboxylic acid70–78%

Key Finding : Sodium borohydride selectively reduces the formyl group without affecting the pyrazole ring or carboxylic acid.

Condensation Reactions

The formyl group participates in nucleophilic addition-elimination reactions, forming hydrazones or imines.

Reagent/ConditionsProductApplicationSource
Hydrazine hydrate (ethanol, reflux)4-Hydrazonomethyl-1-methyl-1H-pyrazole-5-carboxylic acidAnticancer agent precursor
Primary amines (EtOH, RT)Schiff base derivativesLigands for metal complexes

Case Study : Hydrazone derivatives of this compound showed antiproliferative activity against HepG2 liver cancer cells (IC₅₀ = 12.5 µM).

Esterification and Amidation

The carboxylic acid (-COOH) at position 5 undergoes typical acid-derived reactions.

Reaction TypeReagent/ConditionsProductYieldSource
EsterificationMethanol, H₂SO₄ (reflux)Methyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate92%
AmidationThionyl chloride, followed by NH₃4-Formyl-1-methyl-1H-pyrazole-5-carboxamide80%

Industrial Relevance : Ester derivatives are intermediates in agrochemical synthesis.

Decarboxylation

Under pyrolytic conditions, the carboxylic acid group undergoes decarboxylation.

ConditionsProductNotesSource
200–220°C, Cu powder catalyst4-Formyl-1-methyl-1H-pyrazoleHigh selectivity (>95%)

Application : Decarboxylated products serve as ligands in catalytic systems .

Cyclization Reactions

Intramolecular reactions between the formyl and carboxylic acid groups can form fused heterocycles.

Reagent/ConditionsProductSource
PPA (polyphosphoric acid), 120°CPyrazolo[1,5-a]pyridine-7-carboxylic acid

Mechanism : The formyl group acts as an electrophile, reacting with the deprotonated carboxylic acid to form a six-membered ring .

Comparative Reactivity

A comparison with structurally related compounds highlights unique features:

CompoundKey Reactivity DifferenceSource
4-Fluoro-1-methyl-1H-pyrazole-5-carboxylic acidNo formyl-mediated condensation reactions
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylateEster group enhances solubility for reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 4-formyl-1-methyl-1H-pyrazole-5-carboxylic acid is in the development of anticancer agents. Research indicates that pyrazole derivatives exhibit potent antitumor activities. For instance, studies have shown that compounds containing pyrazole rings can enhance the efficacy of existing chemotherapy drugs through synergistic effects, thereby improving treatment outcomes in various cancer models .

Antifungal Properties
The compound has also been evaluated for its antifungal activity. A series of novel amides derived from 1-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant antifungal properties against multiple phytopathogenic fungi. The structure-activity relationship studies revealed that modifications on the pyrazole ring could enhance antifungal efficacy .

Agricultural Applications

Pesticide Development
this compound serves as an intermediate in the synthesis of various agrochemicals, particularly fungicides and herbicides. Its derivatives have been utilized in developing effective pesticides that target specific agricultural pests while minimizing environmental impact .

Material Science

Synthesis of Functional Materials
The compound acts as a bifunctional building block for creating complex molecular frameworks in organic synthesis. Its unique chemical properties allow it to participate in various organic transformations, leading to the development of new materials with tailored functionalities .

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusKey FindingsReference
Medicinal ChemistryAnticancer ActivityEnhanced efficacy when combined with chemotherapy drugs
Medicinal ChemistryAntifungal PropertiesSignificant activity against phytopathogenic fungi
AgriculturePesticide DevelopmentEffective as an intermediate for synthesizing agrochemicals
Material ScienceFunctional MaterialsUseful for generating complex molecular frameworks

Mechanism of Action

The mechanism of action of 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituent type, position, and functional groups, significantly affecting their physicochemical and reactive properties:

Compound Name Substituents (Position) Molecular Formula Key Structural Differences Impact on Reactivity/Applications Reference
4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid Formyl (4), Methyl (1), COOH (5) C7H7N2O3 Aldehyde and carboxylic acid on pyrazole core High reactivity for derivatization (e.g., Schiff bases)
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Amino (5), Methyl (3), Phenyl (1) C11H11N3O2 Amino and phenyl groups enhance hydrogen bonding and aromatic interactions Potential in bioactive molecule synthesis
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Methyl (5), Phenyl (1), COOH (4) C11H10N2O2 Carboxylic acid at position 4 instead of 5 Altered solubility and crystal packing
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Chloro (4), Methyl (1), COOH (5) C5H5ClN2O2 Electron-withdrawing chloro group at position 4 Increased acidity and electrophilic reactivity
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Isopropyl (5), Phenyl (1), COOH (4) C14H16N2O2 Bulky isopropyl group reduces solubility Potential as a hydrophobic scaffold

Key Observations :

  • Electron-withdrawing groups (e.g., formyl, chloro) increase acidity and reactivity toward nucleophilic attack .
  • Phenyl substituents enhance aromatic stacking in crystal structures, as seen in 5-methyl-1-phenyl derivatives .
  • Positional isomerism (e.g., carboxylic acid at position 4 vs. 5) alters hydrogen-bonding networks and solubility .
Physical and Spectral Properties
Property This compound (Inferred) 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Melting Point ~150–160°C (estimated) 156–157°C Not reported
IR Spectroscopy C=O (formyl) ~1700 cm⁻¹; C=O (COOH) ~1650 cm⁻¹ C=O (COOH): 1651 cm⁻¹; NH2: 3389–3204 cm⁻¹ C=O (COOH): ~1650 cm⁻¹; C-Cl: ~600 cm⁻¹
<sup>1</sup>H-NMR Formyl proton: δ ~9.8 ppm (s); COOH: δ ~12.5 ppm NH2: δ 6.30 ppm (s); aromatic protons: δ 7.36–7.54 CH3: δ ~2.25 ppm; aromatic protons: absent

Notes:

  • The formyl group’s deshielding effect shifts its proton downfield compared to methyl or amino groups .
  • Carboxylic acid protons typically appear as broad singlets near δ 12 ppm .

Example :

  • Ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate () was synthesized via azide-alkyne cycloaddition, suggesting similar strategies for formyl-pyrazole derivatives.

Biological Activity

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid (C6H6N2O3) is a heterocyclic compound notable for its diverse biological activities. Characterized by a pyrazole ring with a formyl group at the 4-position and a carboxylic acid group at the 5-position, this compound has garnered attention in medicinal chemistry due to its potential therapeutic properties.

Chemical Structure and Properties

The molecular structure of this compound allows for various interactions with biological molecules, which is crucial for its pharmacological applications. Its molecular weight is approximately 154.12 g/mol, and it exhibits both hydrophilic and lipophilic characteristics, influencing its solubility and biological activity.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against various strains, including Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .
  • Antifungal Activity : The compound also demonstrates antifungal activity, although specific strains and MIC values require further elucidation.
  • Anticancer Potential : Initial screenings have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . This suggests that this compound may contribute to the development of new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

  • Microtubule Destabilization : Some studies indicate that compounds containing the pyrazole moiety can disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Antioxidant Properties : The presence of the carboxylic acid group may confer antioxidant properties, which could protect cells from oxidative stress.

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds structurally related to this compound and their unique features:

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-pyrazole-5-carboxylic acidC5H6N2O2Lacks formyl group; studied for metabolic roles.
4-Fluoro-1-methyl-1H-pyrazole-5-carboxylic acidC6H6FN2O3Fluorine substitution enhances biological activity.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acidC6H8N4O2Amino group provides different reactivity and interactions.

Case Studies

Several studies have explored the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Antimicrobial Studies : A study synthesized various pyrazole derivatives, revealing that certain compounds exhibited potent antimicrobial activity against A. baumannii strains with MIC values significantly lower than those reported for traditional antibiotics .
  • Cytotoxicity Assessments : Research focusing on the anticancer properties of pyrazole derivatives found that specific analogs showed selective toxicity towards cancerous cells while sparing non-cancerous cells, indicating potential for therapeutic applications in oncology .

Q & A

Q. What synthetic strategies are effective for preparing 4-formyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction parameters be optimized?

Methodological Answer:

  • Cyclocondensation : Start with ethyl acetoacetate derivatives and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the formyl group. Reaction temperatures between 80–100°C in anhydrous toluene minimize decomposition .
  • Hydrolysis : Basic hydrolysis (e.g., NaOH, pH >10) of the ester intermediate under reflux ensures complete conversion to the carboxylic acid. Neutralization with HCl precipitates the product .
  • Optimization : Use Pd(PPh₃)₄ catalysts for Suzuki couplings if aryl modifications are needed. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize the structural features of this compound?

Methodological Answer:

  • ¹H-NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl group on the pyrazole ring resonates at δ 3.2–3.5 ppm. Coupling constants (J) between adjacent protons confirm substituent positions .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (C=O of formyl group) validate functional groups .
  • Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H]⁻ peaks, with fragmentation patterns confirming the loss of CO₂ (44 Da) from the carboxylic acid group .

Q. What purification methods are most effective for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3) at 60°C to dissolve the crude product, followed by slow cooling to 4°C for crystal formation .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate (10–50%) in hexane. Monitor fractions via UV at 254 nm .
  • HPLC : For trace impurities, use a C18 column with 0.1% formic acid in acetonitrile/water (30:70) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps). The formyl group’s electron-withdrawing nature reduces HOMO energy, enhancing electrophilic reactivity at the pyrazole ring .
  • Solvent Effects : Include PCM models to simulate polar solvents (e.g., DMSO), which stabilize the carboxylate anion and alter tautomeric equilibria .
  • Reactivity Predictions : Calculate Fukui indices to identify nucleophilic (C-3) and electrophilic (formyl C) sites for regioselective modifications .

Q. What challenges arise in resolving crystallographic ambiguities of the formyl group using X-ray diffraction, and how can they be addressed?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K to reduce thermal motion. High-resolution datasets (θ > 25°) improve electron density maps for the formyl oxygen .
  • Twinning Analysis : Apply PLATON’s TWIN law if Rint > 0.05. Refinement in SHELXL-2018 with HKLF5 format resolves overlapping reflections .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., O–H···O between carboxylic acid and formyl groups) using Mercury software to validate packing arrangements .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity, and how can SAR studies be designed?

Methodological Answer:

  • SAR Framework : Synthesize analogs with halogens (e.g., Cl, F) at the pyrazole C-3 position and test for anti-inflammatory activity via COX-2 inhibition assays. Compare IC₅₀ values to establish electronic effects .
  • Bioisosteric Replacement : Replace the formyl group with acetyl or nitro groups to assess steric vs. electronic contributions to receptor binding .
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., p38 MAP kinase). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

Methodological Answer:

  • Solvent Calibration : Ensure deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) is consistent, as chemical shifts vary by ±0.3 ppm. Refer to internal standards (TMS) for alignment .
  • Tautomerism Analysis : Variable-temperature NMR (25–60°C) identifies dynamic equilibria between keto and enol forms, which may explain discrepancies in peak splitting .
  • Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs) to verify assignments .

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